molecular formula C8H13NO3 B11776977 Methyl 2-(6-oxopiperidin-3-yl)acetate

Methyl 2-(6-oxopiperidin-3-yl)acetate

Cat. No.: B11776977
M. Wt: 171.19 g/mol
InChI Key: XFJSSKQZVAUBNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(6-oxopiperidin-3-yl)acetate is an organic compound with the molecular formula C8H13NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-oxopiperidin-3-yl)acetate typically involves the reaction of piperidine derivatives with methyl acetate under specific conditions. One common method involves the use of a piperidine derivative, such as 3-piperidone, which is reacted with methyl acetate in the presence of a base like sodium methoxide. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-oxopiperidin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-(6-oxopiperidin-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(6-oxopiperidin-3-yl)acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-oxopiperidin-3-yl)acetate
  • Methyl 2-oxopiperidine-4-carboxylate
  • Methyl 2-(6-oxo-3-piperidyl)acetate

Uniqueness

Methyl 2-(6-oxopiperidin-3-yl)acetate is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 2-(6-oxopiperidin-3-yl)acetate

InChI

InChI=1S/C8H13NO3/c1-12-8(11)4-6-2-3-7(10)9-5-6/h6H,2-5H2,1H3,(H,9,10)

InChI Key

XFJSSKQZVAUBNV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCC(=O)NC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.